4-((4-Amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine monoacetate
Description
Chemical Identity: This compound, also known by its IUPAC name 4-((4-Amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine monoacetate, is a triarylmethane derivative with a monoacetate counterion. Its molecular formula is C₂₂H₂₃N₃·C₂H₄O₂ (CAS: 85283-61-0), and it is structurally related to Basic Violet 2 (C.I. 42520), which exists as a monohydrochloride (CAS: 3248-91-7) .
Structural Features:
The molecule consists of a central carbon atom linked to three aromatic rings:
- A 4-amino-m-tolyl group (amino-substituted meta-methylphenyl).
- A 4-imino-3-methylcyclohexa-2,5-dien-1-ylidene group (a conjugated diene with an imino substituent).
- An o-toluidine group (ortho-methyl-substituted aniline).
The acetate counterion replaces the chloride in Basic Violet 2, altering solubility and stability .
Applications:
Primarily used as a synthetic dye in cosmetics (INCI: Basic Violet 2) and textiles, it imparts vibrant violet hues. Its acetate form may enhance solubility in polar solvents compared to hydrochloride salts .
Properties
CAS No. |
85283-61-0 |
|---|---|
Molecular Formula |
C24H27N3O2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
acetic acid;4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline |
InChI |
InChI=1S/C22H23N3.C2H4O2/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18;1-2(3)4/h4-12,23H,24-25H2,1-3H3;1H3,(H,3,4) |
InChI Key |
MHFOTLKZLUJHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine monoacetate typically involves multi-step organic reactions. Common starting materials might include aromatic amines and aldehydes, which undergo condensation reactions under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The imino groups can be reduced to amines.
Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce primary amines.
Scientific Research Applications
Chemical Properties and Structure
Basic Violet 2 is characterized by its complex structure, which includes an imino group and multiple aromatic rings. Its empirical formula is with a molecular weight of approximately 365.91 g/mol. The compound appears as a dark green powder and exhibits significant stability under various conditions .
Antimicrobial Activity
Research has indicated that Basic Violet 2 possesses notable antimicrobial properties. Studies suggest its effectiveness against a range of bacteria and fungi, making it a potential candidate for use in antiseptics and disinfectants. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death .
Anticancer Properties
Recent investigations have explored the anticancer potential of Basic Violet 2. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include the modulation of p53 and Bcl-2 family proteins .
Cosmetic Applications
Basic Violet 2 is utilized in cosmetic formulations as a coloring agent. Regulatory assessments indicate that it is permitted for use in products that come into brief contact with the skin, such as hair dyes. The European Commission has established guidelines limiting its concentration to a maximum of 5 ppm in finished products due to safety considerations .
Dyeing Processes
In the textile industry, Basic Violet 2 serves as a dye for various materials. Its vibrant color and stability under light exposure make it suitable for use in fabrics. The dyeing process typically involves applying the compound in aqueous solutions at elevated temperatures to achieve optimal color uptake .
Toxicological Considerations
Despite its beneficial applications, Basic Violet 2 has raised concerns regarding toxicity. Toxicological studies have evaluated its dermal absorption and metabolic pathways. For instance, research indicates that when applied topically, it undergoes significant metabolism with minimal systemic absorption, suggesting a favorable safety profile when used according to recommended guidelines .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antimicrobial Efficacy | Evaluate antimicrobial properties against common pathogens | Demonstrated significant inhibition of bacterial growth at low concentrations |
| Cancer Cell Line Study | Investigate anticancer effects on specific cell lines | Induced apoptosis in cancer cells through modulation of apoptotic pathways |
| Cosmetic Safety Assessment | Assess dermal absorption and safety in cosmetic formulations | Low dermal absorption with complete metabolism observed; safe for cosmetic use within regulatory limits |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and structurally related derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Counterion | Key Structural Differences | Applications |
|---|---|---|---|---|---|---|
| 4-...-o-toluidine monoacetate (Target) | 85283-61-0 | C₂₂H₂₃N₃·C₂H₄O₂ | 389.5 g/mol | Acetate | Acetate counterion; ortho-methyl substituent on aniline | Cosmetics, textiles |
| Basic Violet 2 (4-...-o-toluidine monohydrochloride) | 3248-91-7 | C₂₂H₂₃N₃·HCl | 351.9 g/mol | Hydrochloride | Chloride counterion; identical core structure | Cosmetic colorant (C.I. 42520) |
| Pararosaniline Monoacetate (C.I. Basic Red 9) | 6155-92-6 | C₁₉H₁₇N₃·C₂H₄O₂ | 337.4 g/mol | Acetate | Lacks methyl substituents on aromatic rings; simpler triarylmethane core | Biological stains, inks |
| 4-[(2-Chlorophenyl)...]monoacetate (Chlorinated Derivative) | 83950-18-9 | C₂₅H₂₇ClN₂·C₂H₄O₂ | 451.0 g/mol | Acetate | Chlorophenyl substituent; ethylimino group on cyclohexadienyl | Specialty dyes, research |
| 5-(4-Chlorobenzylidene)-3-(p-tolyl)-...-imidazol-4-one (Heterocyclic Analog) | - | C₂₄H₂₀ClN₃O | 408.9 g/mol | None | Imidazolone ring replaces cyclohexadienyl; chlorobenzylidene substituent | Pharmaceutical intermediates |
Biological Activity
4-((4-Amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine monoacetate, a compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular weight is approximately 389.49 g/mol, and it has a melting point of 668.2°C at 760 mmHg . The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of 4-((4-Amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine monoacetate can be categorized into various areas:
1. Antimicrobial Activity
Research indicates that derivatives of toluidine compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections .
2. Anticancer Properties
Several studies have explored the anticancer effects of related compounds. For instance, certain toluidine derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .
3. Cytotoxic Effects
The cytotoxicity of toluidine derivatives has been evaluated in vitro using various cancer cell lines. The results indicate that these compounds can significantly reduce cell viability in a dose-dependent manner, highlighting their potential as chemotherapeutic agents .
Case Study 1: Anticancer Activity
In a study conducted on human breast cancer cell lines (MCF-7), the administration of 4-amino-m-toluidine derivatives demonstrated a substantial reduction in cell proliferation rates. The mechanism was attributed to cell cycle arrest and increased apoptosis markers such as cleaved PARP and caspase-3 activation.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several toluidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited higher inhibition zones against Staphylococcus aureus and Escherichia coli compared to standard antibiotics.
Research Findings
| Study | Findings | |
|---|---|---|
| Study on MCF-7 cells | Induced apoptosis; reduced proliferation | Potential anticancer agent |
| Antimicrobial study | Effective against S. aureus and E. coli | Promising antimicrobial properties |
| Cytotoxicity assay | Dose-dependent reduction in cell viability | Potential for development as a chemotherapeutic agent |
The mechanisms underlying the biological activities of 4-((4-Amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine monoacetate involve:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : Interference with cell cycle progression at G1/S or G2/M checkpoints.
- Antimicrobial Mechanisms : Disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Methodological Answer : Synthesis typically involves condensation reactions of aromatic amines with cyclohexadienone derivatives. For example, similar compounds are synthesized via refluxing intermediates in acetic acid with sodium acetate as a catalyst, followed by recrystallization . Structural characterization employs NMR, IR, and mass spectrometry to confirm functional groups and molecular weight. X-ray crystallography (using SHELX software for refinement) is critical for resolving complex stereochemistry and validating the iminoquinoid structure .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : The compound is structurally related to triarylmethane dyes (e.g., dimethyl fuchsin) and is studied for its role as a colorant in biological staining or material science. Its conjugated π-system makes it useful in photophysical studies, such as UV-Vis absorption spectroscopy to analyze electronic transitions . Applications in dye-fixative polymers (e.g., polycationic copolymers for textiles) require evaluating binding affinity via zeta potential measurements .
Q. How is the purity and stability of this compound assessed under experimental conditions?
- Methodological Answer : Purity is determined via HPLC with UV detection, calibrated against certified reference standards. Stability studies involve accelerated degradation under varying pH, temperature, and light exposure, monitored by spectroscopic changes. For instance, acetic acid-based recrystallization (common in similar syntheses) ensures minimal residual solvents, validated by thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. What experimental challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodological Answer : The compound’s large conjugated system and potential disorder in the cyclohexadienyl moiety complicate X-ray refinement. SHELXL (via the SHELX suite) is recommended for handling partial occupancy and anisotropic displacement parameters. Twinning or high symmetry requires careful data integration (e.g., using HKL-3000) and validation with Rint and CC1/2 metrics . For macromolecular interactions, low-resolution data may necessitate complementary techniques like SAXS .
Q. How do structural modifications (e.g., salt forms) impact the compound’s spectroscopic properties?
- Methodological Answer : Substituting the acetate counterion (monoacetate vs. monohydrochloride) alters solvatochromism and aggregation behavior. Comparative studies involve dissolving equimolar amounts in polar solvents (e.g., DMSO) and analyzing λmax shifts via UV-Vis. TD-DFT calculations (using Gaussian 16) correlate observed spectra with electronic transitions in protonated vs. deprotonated states .
Q. What contradictions exist in reported synthetic yields, and how can they be mitigated?
- Methodological Answer : Discrepancies in yield (e.g., 60–85% in similar syntheses) often stem from reaction time, catalyst purity, or residual moisture. Design of Experiments (DoE) with variables like temperature (70–110°C) and sodium acetate concentration (0.1–0.5 M) can optimize conditions. Reproducibility is enhanced by strict inert atmosphere protocols and in-situ FTIR monitoring of intermediate formation .
Key Considerations for Researchers
- Advanced Applications : Explore interactions with biomacromolecules (e.g., DNA intercalation assays) or photocatalytic degradation mechanisms.
- Data Validation : Cross-reference crystallographic data with CCDC entries and validate spectroscopic results against computed models (e.g., ORCA for DFT).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
